N,N-Bis(2-hydroxyethyl)benzamide
Description
N,N-Bis(2-hydroxyethyl)benzamide (CAS 58566-44-2) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Structurally, it features a benzamide core substituted with two 2-hydroxyethyl groups on the nitrogen atom. This compound is of interest in organic synthesis and materials science due to its polar hydroxyl groups, which enhance solubility and enable participation in hydrogen bonding or metal coordination.
Properties
CAS No. |
58566-44-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H15NO3/c13-8-6-12(7-9-14)11(15)10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |
InChI Key |
LOTWRKOXHCMWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCO)CCO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N,N-Bis(2-hydroxyethyl)benzamide has been investigated for its potential therapeutic effects. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.
Synthesis of Bioactive Compounds
- Intermediate for Drug Synthesis : This compound is utilized in the preparation of analgesics and sedatives like meperidine. The synthesis involves reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to yield N,N-bis(2-hydroxyethyl)benzylamine, which can be further transformed into other active pharmaceutical ingredients (APIs) .
- Antimicrobial Activity : Research has shown that derivatives of benzamide, including this compound, exhibit antibacterial and antifungal properties. For instance, certain synthesized derivatives demonstrated effective inhibition against pathogens such as Bacillus subtilis and M. chlorophenolicum .
Analytical Chemistry
This compound is also employed in analytical applications, particularly in chromatography.
HPLC Applications
- Reverse Phase High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, allowing for the separation and quantification of this compound in complex mixtures . This method is scalable and suitable for pharmacokinetic studies.
Materials Science
The compound's properties make it a candidate for use in various material formulations.
Polymer Science
- Polymer Additive : this compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its hydroxyl groups may improve adhesion and compatibility with other materials.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzamide derivatives, including this compound. The results indicated that modifications to the benzamide structure significantly influenced biological activity, suggesting pathways for developing new antimicrobial agents .
Case Study: HPLC Method Development
In a method development study for analyzing this compound via HPLC, researchers optimized the mobile phase composition to achieve better resolution and sensitivity. The findings underscored the importance of method parameters in accurately quantifying this compound in pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Hydroxyethyl Groups
N,N-Bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide
- CAS : 63886-97-5
- Molecular Formula: C₁₄H₂₁NO₆
- Molecular Weight : 299.32 g/mol
- Key Features : This compound replaces the benzene ring’s hydrogen atoms with methoxy groups at positions 3, 4, and 3. The electron-donating methoxy groups increase steric bulk and alter electronic properties compared to the parent benzamide. It is commercially available for research and development, highlighting its utility in drug discovery or material science .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- CAS: Not explicitly provided (see –4).
- Molecular Formula: C₁₂H₁₇NO₂
- Key Features: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound features a branched hydroxyethyl group (1,1-dimethylethyl) and a methyl substituent on the benzamide ring.
Aliphatic Bis-Hydroxyethyl Amides
N,N-Bis(2-hydroxyethyl)dodecanamide
- CAS : 120-40-1
- Molecular Formula: C₁₆H₃₃NO₃
- Molecular Weight : 287.44 g/mol
- Key Features : This aliphatic amide substitutes the benzamide’s aromatic ring with a dodecyl chain. Such derivatives are commonly used in surfactants due to their amphiphilic nature, contrasting with the aromatic benzamide’s applications in catalysis or medicinal chemistry .
Oleamide DEA (N,N-Bis(2-hydroxyethyl)-9-octadecenamide)
- CAS : 93-83-4
- Molecular Formula: C₂₂H₄₃NO₃
- Molecular Weight : 369.6 g/mol
- Key Features: An unsaturated aliphatic amide with a long hydrocarbon chain, Oleamide DEA is employed in industrial formulations as an emulsifier or corrosion inhibitor. Its structure emphasizes the versatility of bis-hydroxyethyl amides in non-pharmaceutical applications .
Sulfonamide Derivatives
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- CAS : 7146-67-0
- Molecular Formula: C₁₀H₁₅NO₄S
- Molecular Weight : 245.3 g/mol
- Key Features: Replacing the benzamide’s carbonyl group with a sulfonamide moiety alters its electronic properties and acidity.
Hydroxybenzamide Derivatives
N-Benzoyl-2-hydroxybenzamide
- CAS : 24207-38-3
- Molecular Formula: C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- Such modifications are critical in designing bioactive molecules .
Data Table: Comparative Analysis
TMB = trimethoxybenzamide; *MB = methylbenzamide
Q & A
What are the common synthetic routes for N,N-Bis(2-hydroxyethyl)benzamide?
Category: Basic
Methodological Answer:
The synthesis typically involves benzoyl chloride derivatives reacting with diethanolamine under reflux conditions. For example:
- Route A: Benzoyl chloride reacts with diethanolamine in pyridine at reflux (4 hours), yielding the target compound .
- Route B: Acid chlorides (e.g., 3-hydroxymethylbenzoic acid chloride) are coupled with amines using dehydrating agents (e.g., thionyl chloride) to form amide bonds .
Key factors include stoichiometric control of reagents and inert atmosphere to prevent oxidation.
How can reaction conditions be optimized to improve yield in this compound synthesis?
Category: Advanced
Methodological Answer:
Optimization strategies include:
- Catalytic Hydrogenation: Use Pd/C under H₂ atmosphere to reduce side products (e.g., nitro intermediates) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol aids in recrystallization .
- Temperature Control: Lower temperatures (e.g., 4°C) minimize decomposition during coupling steps .
Advanced techniques like continuous flow reactors improve scalability and reproducibility .
What spectroscopic techniques are used to confirm the structure of this compound?
Category: Basic
Methodological Answer:
- ¹H NMR: Identifies hydroxyethyl protons (δ ~3.5–4.0 ppm) and benzamide aromatic protons (δ ~7.0–8.0 ppm) .
- IR Spectroscopy: Confirms amide C=O stretching (~1650 cm⁻¹) and O-H stretching (~3300 cm⁻¹) .
- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
How can impurities in this compound be quantified during synthesis?
Category: Advanced
Methodological Answer:
- HPLC-PDA: Reverse-phase chromatography with photodiode array detection resolves unreacted starting materials and byproducts (e.g., diethylamine derivatives) .
- ²D NMR: Correlates overlapping signals (e.g., diastereomers) using COSY and HSQC experiments .
- TGA-DSC: Detects thermal decomposition byproducts during scale-up .
What safety protocols are critical when handling this compound?
Category: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal: Segregate and label waste for professional disposal to prevent environmental contamination .
How should this compound be handled in oxygen-sensitive reactions?
Category: Advanced
Methodological Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes with N₂/Ar to prevent oxidation of hydroxyl groups .
- Stabilizers: Add antioxidants (e.g., BHT) during long-term storage .
- Real-Time Monitoring: Employ Raman spectroscopy to track degradation under reactive conditions .
What structural modifications enhance the bioactivity of this compound derivatives?
Category: Basic
Methodological Answer:
- Electron-Withdrawing Groups: Chloro or nitro substituents on the benzamide ring improve binding to biological targets (e.g., enzyme active sites) .
- Hydrophobic Moieties: Alkyl chains increase membrane permeability .
SAR studies show that para-substitutions generally yield higher activity than ortho/meta .
How do steric and electronic effects influence the anti-parasitic activity of this compound analogs?
Category: Advanced
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 4-phenylphenyl) reduce activity against Trypanosoma brucei due to hindered target engagement .
- Electronic Effects: Electron-deficient aryl groups enhance hydrogen bonding with parasitic enzymes (e.g., IC₅₀ improvement from 10 µM to 0.5 µM) .
- Protease Stability: Methylation of hydroxyl groups improves metabolic stability in vivo .
What are the applications of this compound in drug delivery systems?
Category: Basic
Methodological Answer:
- Nanocarrier Synthesis: The compound forms stable complexes with hydrophobic drugs via hydrogen bonding and π-π stacking .
- pH Sensitivity: Hydroxyl groups enable pH-responsive drug release in tumor microenvironments .
- Biocompatibility: Low cytotoxicity (CC₅₀ > 100 µM) makes it suitable for in vivo use .
How can researchers design experiments to resolve contradictory bioactivity data for this compound derivatives?
Category: Advanced
Methodological Answer:
- Dose-Response Curves: Use 8-point assays to confirm potency trends (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
- Orthogonal Assays: Combine enzymatic (e.g., fluorogenic substrates) and cellular (e.g., viability assays) readouts .
- Machine Learning: Train QSAR models on datasets with >100 analogs to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
